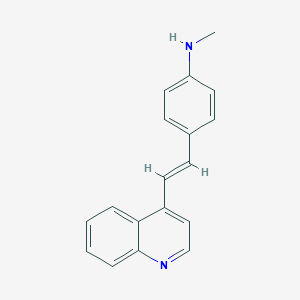
Quinoline, 4-(p-methylaminostyryl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline, 4-(p-methylaminostyryl)- is a useful research compound. Its molecular formula is C18H16N2 and its molecular weight is 260.3 g/mol. The purity is usually 95%.
The exact mass of the compound Quinoline, 4-(p-methylaminostyryl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407350. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Quinoline, 4-(p-methylaminostyryl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinoline, 4-(p-methylaminostyryl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
Quinoline derivatives are characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. The specific compound, 4-(p-methylaminostyryl)-, features a methylamino group at the para position relative to the styryl group on the quinoline core. This structural configuration is crucial for its biological activity and interaction with various molecular targets.
Anticancer Activity
Research indicates that quinoline derivatives exhibit significant anticancer properties. For instance, compounds structurally related to 4-(p-methylaminostyryl)- have shown promising results in inhibiting the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study : A study involving quinoline derivatives demonstrated that certain compounds had IC50 values lower than 5 μM against A549 lung cancer cells, indicating potent cytotoxic effects .
| Compound ID | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 3h | A549 | 1.53 | Apoptosis induction |
| 3k | HT29 | 0.77 | Cell cycle arrest |
Antimicrobial Properties
Quinoline derivatives have also been studied for their antimicrobial activities. The structure of 4-(p-methylaminostyryl)- contributes to its ability to inhibit bacterial growth.
- Example : Quinoline-4-methyl esters were synthesized and tested against human nonpancreatic secretory phospholipase A₂ (hnps-PLA₂), with some exhibiting IC50 values as low as 1.5 μM, indicating competitive inhibition .
Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development targeting various diseases.
- Research Finding : Quinoline derivatives were designed as competitive inhibitors for hnps-PLA₂, showcasing their potential in treating inflammatory conditions .
Molecular Docking Studies
Molecular docking studies have been employed to understand the interaction of quinoline derivatives with target proteins at the molecular level. This approach aids in predicting the binding affinity and specificity of these compounds.
Fluorescent Dyes
Quinoline derivatives are utilized in the development of fluorescent dyes due to their photophysical properties. The incorporation of p-methylaminostyryl enhances fluorescence, making these compounds suitable for biological imaging applications.
- Application Example : Fluorescent probes based on quinoline structures have been developed for cellular imaging, allowing researchers to visualize cellular processes in real-time.
Propiedades
Número CAS |
36281-13-7 |
|---|---|
Fórmula molecular |
C18H16N2 |
Peso molecular |
260.3 g/mol |
Nombre IUPAC |
N-methyl-4-[(E)-2-quinolin-4-ylethenyl]aniline |
InChI |
InChI=1S/C18H16N2/c1-19-16-10-7-14(8-11-16)6-9-15-12-13-20-18-5-3-2-4-17(15)18/h2-13,19H,1H3/b9-6+ |
Clave InChI |
VMPUURGNSACQDO-RMKNXTFCSA-N |
SMILES |
CNC1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23 |
SMILES isomérico |
CNC1=CC=C(C=C1)/C=C/C2=CC=NC3=CC=CC=C23 |
SMILES canónico |
CNC1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23 |
Key on ui other cas no. |
36281-13-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















